Prednisolone tebutate is a synthetic glucocorticoid with potent anti-inflammatory properties. It is a derivative of prednisolone, which is widely used in clinical practice for its immunosuppressive and anti-inflammatory effects. Prednisolone and its derivatives, including prednisolone tebutate, are critical in the management of various inflammatory and autoimmune conditions. The efficacy of prednisolone in treating diseases such as multiple sclerosis, respiratory distress, and liver diseases, as well as its impact on metabolic processes like glucose homeostasis and cholesterol transport, has been extensively studied1456.
Prednisolone exerts its effects by interacting with the glucocorticoid receptor (GR), leading to the modulation of gene expression. It dampens the inflammatory cytokine cascade, inhibits T cell activation, and facilitates the apoptosis of activated immune cells1. Additionally, prednisolone can influence the expression of enzymes and transporters involved in metabolic pathways. For instance, it has been shown to affect the expression of nitric oxide synthase (NOS) and NADPH oxidase, which play roles in oxidative stress and inflammation4. In the context of liver diseases, prednisolone can modulate the activity of macrophages and neutrophils, affecting the progression of hepatitis5. Furthermore, it has been observed to regulate genes involved in bile acid and cholesterol metabolism, such as the apical sodium-dependent bile acid transporter (Asbt), which impacts enterohepatic cycling and reverse cholesterol transport6.
Prednisolone is particularly effective in the acute phase of multiple sclerosis (MS) relapses. It reduces the inflammatory response within the central nervous system by inhibiting the extravasation of immune cells and decreasing the cytotoxic effects of nitric oxide and tumor necrosis factor alpha1.
The presence of prednisolone in aquatic environments has raised concerns about its ecological impact. Studies on the freshwater snail, Physa acuta, have demonstrated that exposure to prednisolone can result in generational impairments, suggesting its potential as a bioindicator for glucocorticoid pollution2.
In a mouse model of aristolochic acid nephropathy (AAN), prednisolone treatment improved tubulointerstitial damage and altered the expression of glycolysis-related proteins, indicating a protective mechanism against renal fibrosis3.
Despite its anti-inflammatory properties, prednisolone has been found ineffective in treating acute respiratory distress syndrome (ARDS). This ineffectiveness may be due to its differential effects on the expression of NOS and NADPH oxidase, leading to increased superoxide formation in endothelial cells4.
Prednisolone has shown opposing effects in different models of liver injury. While it can attenuate T/NKT cell-mediated hepatitis, it may exacerbate hepatotoxin-induced liver injury by inhibiting the phagocytic and regenerative functions of macrophages and neutrophils5.
Prednisolone influences metabolic processes, such as increasing the enterohepatic cycling of bile acids and promoting reverse cholesterol transport. This is achieved through the induction of Asbt and the suppression of hepatic bile acid synthesis6.
Prednisolone can inhibit mitotic activity in human leukocytes, affecting the conversion of circulating leukocytes to a state capable of mitosis7. It also inhibits phagocytosis by polymorphonuclear leukocytes, which is a receptor-mediated event9.
In dystrophin-deficient skeletal muscle, prednisolone decreases inflammation by reducing cellular adhesion molecule expression, which is required for inflammatory cell infiltration10.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 18120-67-7